N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-amines and related compounds has been a subject of interest due to their potential antitumor and anti-mycobacterial activities. In the first paper, a series of novel 3-phenylpiperazinyl-1-trans-propenes were synthesized, which included derivatives with various substituents that exhibited significant cytotoxicity against tumor cell lines. The synthesis involved the introduction of a 3-chloropyridin-2-yl group and a 3-fluoro-5-substituted phenylpiperazinyl group, with the 3-cyano-5-fluorophenyl derivative showing potent antitumor activity . The second paper reports the design and synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. The most effective analogues contained a 3-(4-fluoro)phenyl group, indicating the importance of fluorine substitution for activity. These compounds were synthesized with a variety of substituents and exhibited potent in vitro growth inhibition of Mycobacterium tuberculosis .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-amines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, which is a common scaffold for compounds with biological activity. The presence of a phenylpiperazine moiety, as seen in the compounds synthesized in the first paper, is significant for cytotoxic activity. The introduction of a fluorophenyl group, as mentioned in the second paper, is also crucial for enhancing the anti-mycobacterial activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of substituents on the pyrazole and pyrimidine rings. In the third paper, pyrazolo[5,1-a]pyrimidines and related compounds were synthesized from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, indicating that the amino group and the benzoxazole moiety are reactive sites for further functionalization. The compounds were synthesized using active methylene compounds, which suggests that the methylene group adjacent to the pyrazole ring is another reactive site for chemical modifications .
Physical and Chemical Properties Analysis
While the provided papers do not give explicit details on the physical and chemical properties of the specific compound "N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine", we can infer from the related compounds that these properties are likely to be influenced by the substituents on the core structure. The presence of a fluorophenyl group can affect the lipophilicity and electronic properties of the compound, potentially enhancing its ability to interact with biological targets. The phenylpiperazine moiety may contribute to the compound's solubility and its ability to cross cell membranes .
Scientific Research Applications
Synthesis and Chemical Properties
N-(1,3-Benzodioxol-5-yl)-6-[4-(4-Fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is part of a broader class of compounds involved in the synthesis of novel heterocyclic compounds with potential pharmacological activities. The compound is associated with the synthesis of a wide range of heterocyclic derivatives, such as thioxopyrimidines, which have been obtained through intramolecular cyclization involving appropriate amines and compounds. These derivatives have shown significant potential in various pharmacological studies, demonstrating the importance of the compound in medicinal chemistry research (Ho & Suen, 2013).
Potential Biological Activities
The compound's structural features make it a candidate for the development of pharmacologically active agents. Derivatives synthesized from similar structures have been evaluated for their cytotoxic activities against several tumor cell lines, indicating the compound's potential utility in antitumor therapies (Naito et al., 2005). Additionally, compounds with similar structural motifs have been explored for their antimicrobial and anti-inflammatory activities, suggesting the possibility of diverse pharmacological applications (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN7O2/c29-19-6-9-21(10-7-19)34-12-14-35(15-13-34)28-32-26(31-20-8-11-24-25(16-20)38-18-37-24)23-17-30-36(27(23)33-28)22-4-2-1-3-5-22/h1-11,16-17H,12-15,18H2,(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBFOCRGCVSQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC7=C(C=C6)OCO7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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